molecular formula C8H10N2O3 B11779053 5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid

5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid

Cat. No.: B11779053
M. Wt: 182.18 g/mol
InChI Key: MZAIAVJLRZRTPR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid (CAS 1509569-48-5) is a heterocyclic compound of significant interest in scientific research and drug discovery. This compound features a fused pyrazole-oxazepine ring system, a scaffold known for its conformational flexibility and potential in pharmaceutical applications . The carboxylic acid functional group at the 2-position makes it a versatile building block for the synthesis of more complex molecules, such as amide derivatives, through coupling reactions . Oxazepine-containing compounds are recognized as privileged structures in medicinal chemistry due to their engagement with a range of biological targets . They are found in the framework of various therapeutic agents and are associated with diverse biological activities, including antibacterial, antifungal, and antitumor properties . As a key synthetic intermediate, this carboxylic acid is valuable for constructing novel heteroaromatic amide derivatives for screening purposes . Its molecular formula is C 8 H 10 N 2 O 3 and it has a molecular weight of 182.18 g/mol . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c11-8(12)6-5-7-10(9-6)3-1-2-4-13-7/h5H,1-4H2,(H,11,12)

InChI Key

MZAIAVJLRZRTPR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2=CC(=NN2C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the 1,3-dipolar cycloaddition of a sydnone to a propargylic acid amide, followed by further functional group transformations . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents onto the bicyclic scaffold, allowing for the exploration of structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired functional group to be introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.

Biology: This compound has potential applications in biology as a probe for studying various biological processes. Its ability to interact with biological targets makes it a valuable tool for research.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Key Features Reference(s)
5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid Pyrazole + oxazepine (7-membered ring) Carboxylic acid at position 2 High polarity, potential for hydrogen bonding; discontinued commercially
6,7,8,9-Tetrahydropyrazolo[1,5-a]quinazoline Pyrazole + quinazoline (6-membered) 5-Phenylamine fragment Enhanced aromaticity; investigated for CNS activity
7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid Pyrazole + oxazole (5-membered ring) Nitro group at position 7 Smaller ring size; nitro group increases electrophilicity
9-Trifluoromethyl-5,6,7,8-tetrahydro-pyrazolo[5,1-b]quinazoline-2-carboxylic acid Pyrazole + quinazoline (6-membered) Trifluoromethyl at position 9 Improved metabolic stability; HS-code 29339980 (EU)
5-Oxo-4,5,7,9-tetrahydropyrazolo[3,4-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamide Pyrazole + triazole + diazepine Carboxamide at position 3 Triazole fusion increases complexity; synthesized via tandem reactions

Commercial and Regulatory Status

  • Target Compound : Discontinued by CymitQuimica ; ethyl ester available via Fluorochem (€734.80/250 mg) .
  • EU Regulations : The trifluoromethyl quinazoline variant falls under HS-code 29339980, attracting a 6.5% general tariff .

Biological Activity

5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, characterization, and various biological activities supported by recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry (MS)

These methods confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Activity

Research has shown that derivatives of pyrazolo compounds exhibit notable antimicrobial properties. For instance, studies have indicated that certain pyrazole derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Compound TypeActivityTarget Organisms
Pyrazolo DerivativesAntibacterialStaphylococcus aureus, Pseudomonas aeruginosa
This compoundPotentially AntibacterialTBD

Antitumor Activity

The antitumor potential of pyrazole derivatives has been well-documented. Specifically, compounds with the pyrazolo structure have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • Case Study : A recent study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin.

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Pyrazole derivatives have been explored for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings

Recent literature highlights the multifaceted biological activities of this compound:

  • Antioxidant Activity : Certain pyrazole derivatives exhibit strong antioxidant properties by scavenging free radicals.
  • Antiviral Activity : Some studies suggest potential antiviral effects against specific viral strains.

Q & A

Q. What are the common synthetic routes for 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with cyclocondensation of amino compounds (e.g., pyrazole derivatives) with carbonyl-containing precursors under acidic or basic conditions. For example, ethyl ester derivatives of the compound (e.g., ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate) are synthesized first, followed by hydrolysis to yield the carboxylic acid . Key parameters include temperature control (reflux conditions), solvent selection (dioxane or acetonitrile), and catalyst use (e.g., acid catalysts for esterification). Purification via recrystallization or chromatography is critical to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify the fused pyrazole-oxazepine ring system and substituent positions.
  • IR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}).
  • Mass spectrometry : Validates molecular weight (e.g., molecular ion peak at m/z 210.23 for the ethyl ester precursor) . X-ray crystallography may be used for conformational analysis, particularly to resolve stereochemistry in derivatives .

Q. What are the solubility and stability considerations for handling this compound in vitro?

The carboxylic acid form is polar and typically soluble in DMSO or aqueous buffers at neutral pH. Ethyl ester derivatives (e.g., ethyl 5,6,7,8-tetrahydropyrazolo[...]-2-carboxylate) are more lipophilic, requiring organic solvents like ethanol or acetonitrile . Stability studies indicate storage at RT in sealed, moisture-free containers to prevent hydrolysis or oxidation. For long-term storage, lyophilization is recommended .

Advanced Research Questions

Q. How does the fused pyrazole-oxazepine scaffold influence target selectivity in kinase inhibition studies?

The rigid bicyclic structure imposes conformational constraints, enhancing selectivity for ATP-binding pockets in kinases. For example, analogs of this scaffold have shown preferential binding to serine/threonine kinases over tyrosine kinases due to steric compatibility with hydrophobic kinase subpockets. Computational docking (e.g., AutoDock Vina) and mutagenesis studies are recommended to map binding interactions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and cell-based assays for this compound?

Discrepancies often arise from poor membrane permeability of the carboxylic acid form. Solutions include:

  • Prodrug design : Ethyl ester derivatives improve cellular uptake, with intracellular esterases cleaving the ester post-uptake .
  • Formulation optimization : Use of nanocarriers (e.g., liposomes) to enhance bioavailability . Parallel assays comparing free acid vs. prodrug forms are critical for accurate interpretation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) can model electron density distributions, identifying reactive sites. For instance, the oxazepine ring’s oxygen atom exhibits high electron density, making it susceptible to electrophilic attack. Solvent effects (e.g., polar aprotic vs. protic solvents) can be simulated to optimize reaction yields .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Key issues include:

  • Racemization risk : During hydrolysis of ester precursors, acidic conditions may racemize chiral centers. Using enzymatic hydrolysis (e.g., lipases) under mild pH preserves stereochemistry .
  • Purification bottlenecks : Preparative HPLC with chiral columns (e.g., Chiralpak IA) ensures enantiomeric excess >98% . Process analytical technology (PAT) tools monitor critical quality attributes in real-time during scale-up .

Methodological Resources

  • Synthesis Protocols : Multi-step protocols for ester derivatives and hydrolysis .
  • Analytical Workflows : NMR and IR spectral libraries for structural validation .
  • Computational Tools : DFT parameters for reactivity modeling .

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